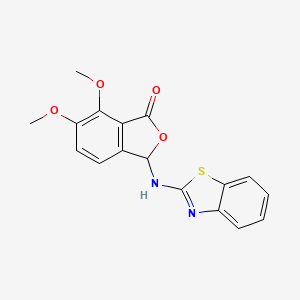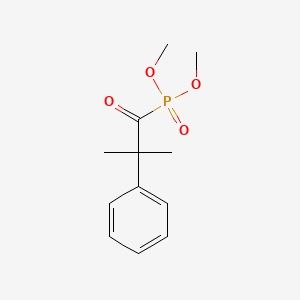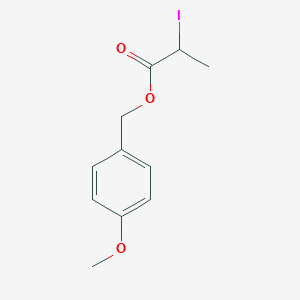
(4-Methoxyphenyl)methyl 2-iodopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)methyl 2-iodopropanoate is an organic compound that features a methoxyphenyl group attached to a methyl 2-iodopropanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methyl 2-iodopropanoate typically involves the esterification of 4-methoxybenzyl alcohol with 2-iodopropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield while minimizing by-products.
化学反应分析
Types of Reactions
(4-Methoxyphenyl)methyl 2-iodopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Substitution: Formation of substituted derivatives such as (4-Methoxyphenyl)methyl 2-azidopropanoate.
Reduction: Formation of (4-Methoxyphenyl)methyl 2-propanol.
Oxidation: Formation of (4-Hydroxyphenyl)methyl 2-iodopropanoate.
科学研究应用
(4-Methoxyphenyl)methyl 2-iodopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural similarity to naturally occurring molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Methoxyphenyl)methyl 2-iodopropanoate largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the ester group is converted to an alcohol, altering the compound’s reactivity and properties.
相似化合物的比较
Similar Compounds
- (4-Methoxyphenyl)methyl 2-bromopropanoate
- (4-Methoxyphenyl)methyl 2-chloropropanoate
- (4-Methoxyphenyl)methyl 2-fluoropropanoate
Uniqueness
(4-Methoxyphenyl)methyl 2-iodopropanoate is unique due to the presence of the iodine atom, which is a good leaving group in substitution reactions. This makes it more reactive compared to its bromine, chlorine, and fluorine counterparts, allowing for a wider range of chemical transformations.
属性
分子式 |
C11H13IO3 |
|---|---|
分子量 |
320.12 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)methyl 2-iodopropanoate |
InChI |
InChI=1S/C11H13IO3/c1-8(12)11(13)15-7-9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI 键 |
OXGQILGVVAAETF-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OCC1=CC=C(C=C1)OC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


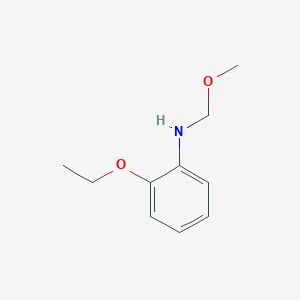
![3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14134972.png)
![2-[(Methylamino)methyl]-I+/--phenylbenzenemethanol](/img/structure/B14134977.png)

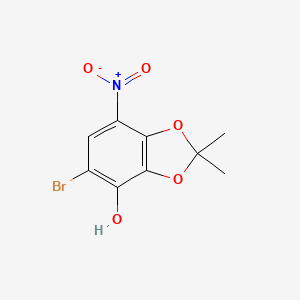
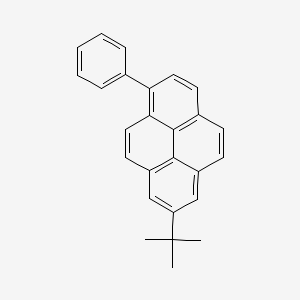
![Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate](/img/structure/B14135003.png)
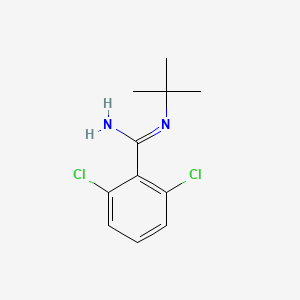

![[(5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135017.png)

